N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15649053
InChI: InChI=1S/C20H21ClN2O/c1-13-5-10-18-17(11-13)14(2)12-20(3,4)23(18)19(24)22-16-8-6-15(21)7-9-16/h5-12H,1-4H3,(H,22,24)
SMILES:
Molecular Formula: C20H21ClN2O
Molecular Weight: 340.8 g/mol

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

CAS No.:

Cat. No.: VC15649053

Molecular Formula: C20H21ClN2O

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide -

Specification

Molecular Formula C20H21ClN2O
Molecular Weight 340.8 g/mol
IUPAC Name N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide
Standard InChI InChI=1S/C20H21ClN2O/c1-13-5-10-18-17(11-13)14(2)12-20(3,4)23(18)19(24)22-16-8-6-15(21)7-9-16/h5-12H,1-4H3,(H,22,24)
Standard InChI Key KVULWAXOZWYRAA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl

Introduction

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This compound features a unique structure with a quinoline core substituted by a 4-chlorophenyl group and multiple methyl groups. The molecular formula of this compound is often reported as C17H20ClN, although there is some discrepancy in the literature regarding its exact molecular formula and weight.

Synthesis

The synthesis of N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.

Related Compounds and Their Activities

Several compounds share structural similarities with N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide. For example:

Compound NameStructure FeaturesBiological Activities
4-ChloroquinolineBasic quinoline with chlorine substitutionAntimicrobial activity
2-MethylquinolineMethyl substitution at position 2Various biological activities
Quinolin-8-olHydroxy-substituted quinolineAntibacterial agent, chelating agent

These compounds highlight the diverse biological potential of quinoline derivatives, which can be tailored by modifying their chemical structure.

Future Research Directions

Further studies are needed to fully elucidate the biological activities and mechanisms of action of N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide. This includes conducting assays such as IC50 measurements against relevant cell lines or pathogens to quantify its efficacy. Additionally, molecular docking studies could provide insights into its binding affinity to biological targets.

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